1H and 13C NMR chemical shifts of 2-(4-Bromothiophen-3-yl)propanoic acid
1H and 13C NMR chemical shifts of 2-(4-Bromothiophen-3-yl)propanoic acid
Structural Elucidation and NMR Validation of 2-(4-Bromothiophen-3-yl)propanoic Acid: A Technical Whitepaper
Executive Summary
In modern drug discovery and materials science, halogenated heterocyclic building blocks are critical for late-stage functionalization and cross-coupling chemistries. 2-(4-Bromothiophen-3-yl)propanoic acid represents a highly versatile intermediate, combining a cross-coupling-ready bromothiophene core with an aliphatic carboxylic acid handle. For researchers synthesizing or utilizing this compound, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
This whitepaper provides an authoritative guide to the 1 H and 13 C NMR chemical shifts of 2-(4-Bromothiophen-3-yl)propanoic acid. By dissecting the causality behind the spectral data—such as the heavy atom effect and specific heteroaromatic J -couplings—and establishing a self-validating experimental protocol, this guide ensures absolute confidence in structural assignments.
Molecular Architecture & NMR Causality
The accurate assignment of 2-(4-Bromothiophen-3-yl)propanoic acid relies on understanding the electronic and steric environments governing its nuclei. The molecule consists of a 3,4-disubstituted thiophene ring and an α -methyl acetic acid (propanoic acid) side chain.
The Heavy Atom Effect (C-4 position)
One of the most diagnostic features in the 13 C NMR spectrum of this molecule is the resonance of the C-4 carbon. Bromine is highly electronegative, which typically deshields adjacent nuclei. However, in 13 C NMR, the massive electron cloud of the bromine atom induces a strong spin-orbit coupling phenomenon known as the "heavy atom effect." This results in a paradoxical shielding of the directly attached carbon, pushing the C-4 resonance significantly upfield to approximately 108.0–111.0 ppm[1]. This is a definitive marker for C-Br bonds in heteroaromatics.
Heteroaromatic Cross-Ring Coupling ( J2,5 )
In the 1 H NMR spectrum, the thiophene ring presents two isolated protons at the C-2 and C-5 positions. Because they are separated by the sulfur heteroatom and the substituted C-3/C-4 carbons, they do not exhibit standard ortho- or meta-coupling. Instead, they exhibit a small cross-ring coupling constant ( J2,5≈3.2−3.5 Hz). Resolving this specific J -coupling is critical for distinguishing the 3,4-substitution pattern from 2,3- or 2,5-disubstituted isomers, which display vastly different coupling constants[2].
Carboxylic Acid Dimerization
The propanoic acid side chain introduces a highly deshielded carboxylic proton (-COOH). In non-polar solvents like CDCl 3 , carboxylic acids rapidly exchange and form hydrogen-bonded dimers, leading to severe peak broadening and unpredictable chemical shifts. Utilizing a hydrogen-bond disrupting solvent like DMSO- d6 stabilizes the monomeric form, yielding a sharper, more reliable resonance near 12.0 ppm.
Predictive Chemical Shift Data
The following tables synthesize the expected 1 H and 13 C NMR chemical shifts based on empirical rules for bromothiophenes[3] and α -substituted propanoic acids.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Rationale |
| -COOH | 12.00 – 12.50 | br s | 1H | - | Highly deshielded acidic proton; broad due to rapid solvent exchange. |
| H-5 (Thiophene) | 7.35 – 7.45 | d | 1H | 3.2 – 3.5 | Deshielded by adjacent S and Br; exhibits small cross-ring coupling to H-2. |
| H-2 (Thiophene) | 7.15 – 7.25 | d | 1H | 3.2 – 3.5 | Adjacent to S and the alkyl group; couples with H-5. |
| -CH(CH 3 )- | 3.85 – 4.05 | q | 1H | 7.0 – 7.2 | α -proton deshielded by both the carbonyl and the aromatic ring; split by the adjacent methyl group. |
| -CH 3 | 1.35 – 1.50 | d | 3H | 7.0 – 7.2 | Aliphatic methyl group; split by the adjacent methine proton. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C=O | 175.0 – 178.0 | C | Carbonyl carbon of the carboxylic acid. |
| C-3 (Thiophene) | 137.0 – 139.0 | C | Substituted by the alkyl chain; typical downfield shift for alkylated thiophene carbons. |
| C-5 (Thiophene) | 124.0 – 126.0 | CH | Unsubstituted α -carbon adjacent to S and Br. |
| C-2 (Thiophene) | 122.0 – 124.0 | CH | Unsubstituted α -carbon adjacent to S and the alkyl group. |
| C-4 (Thiophene) | 108.0 – 111.0 | C | Directly attached to Br; heavily shielded by the heavy-atom effect[1]. |
| -CH(CH 3 )- | 39.0 – 42.0 | CH | Deshielded by adjacent carboxyl and thiophene groups. |
| -CH 3 | 16.0 – 18.0 | CH 3 | Standard aliphatic methyl carbon. |
Self-Validating Experimental Protocol
To guarantee trustworthiness in your spectral data, mere acquisition is insufficient. The following protocol is designed as a self-validating system , ensuring that artifacts (such as concentration-dependent shifts or incomplete relaxation) are identified and mitigated.
Step 1: Concentration Matrix Preparation
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Action: Prepare two distinct NMR samples: a dilute sample (5 mg in 0.6 mL DMSO- d6 ) and a concentrated sample (25 mg in 0.6 mL DMSO- d6 ).
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Validation: If the -COOH proton shift varies by more than 0.2 ppm between the two samples, intermolecular hydrogen bonding is still occurring despite the DMSO. Extrapolate the shift to infinite dilution to report the true monomeric value.
Step 2: Internal Referencing & Shimming
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Action: Add 0.05% v/v Tetramethylsilane (TMS) to the samples. Lock onto the deuterium signal of DMSO- d6 . Run automated gradient shimming (Z-axis) until the TMS peak width at half-height ( W1/2 ) is ≤0.8 Hz.
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Validation: Strictly set the TMS peak to 0.00 ppm. Do not rely solely on the residual solvent peak (2.50 ppm for DMSO), as temperature variations can cause solvent-drift errors.
Step 3: Pulse Calibration & Acquisition
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Action ( 1 H): Calibrate the 90° pulse (P1) specifically for the sample. Acquire 16–32 scans with a 30° flip angle and a relaxation delay (D1) of 2 seconds.
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Action ( 13 C): For routine assignment, acquire 1024–2048 scans using composite pulse decoupling (CPD). However, to validate the quaternary carbons (C=O, C-3, C-4), run a separate quantitative 13 C experiment using inverse gated decoupling and a D1 delay of ≥5×T1 (typically 10 seconds).
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Validation: In the quantitative 13 C spectrum, the integration of the C-4 and C-3 quaternary carbons must equal exactly 1.0 relative to the CH carbons. If they integrate lower, the D1 delay is insufficient.
Step 4: Processing
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Action: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually.
Synthetic Context & Validation Workflow
The synthesis of 2-(4-Bromothiophen-3-yl)propanoic acid frequently leverages the halogen-metal exchange of 3,4-dibromothiophene precursors[4]. Visualizing the logical flow from synthesis to analytical validation ensures a holistic understanding of the molecule's lifecycle.
Fig 1: Synthesis and NMR validation workflow for 2-(4-Bromothiophen-3-yl)propanoic acid.
References
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PubChem. "3-Bromothiophene" National Center for Biotechnology Information. URL:[Link]
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Hua, R. et al. "Direct Preparation of 3-Thienyl Organometallic Reagents: 3-Thienylzinc and 3-Thienylmagnesium Iodides and 3-Thienylmanganese Bromides and Their Coupling Reactions" The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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"Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans" The Journal of Organic Chemistry, ACS Publications. URL:[Link]
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"Supporting Information: 3,4-bis(diphenylphosphino)thiophene" RSC.org. URL:[Link]
